molecular formula C14H19N5O2 B2400387 1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034493-65-5

1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No. B2400387
CAS RN: 2034493-65-5
M. Wt: 289.339
InChI Key: KKOYHKZIFYPUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, MP-10, and is a member of the urea family of compounds. MP-10 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Rheology and Gelation Properties

One study discusses the properties of a urea derivative similar to the chemical compound , focusing on its ability to form hydrogels in various acidic conditions. The study found that the rheology and morphology of these gels could be tuned by altering the anion identity, offering a method for adjusting the gels' physical properties. This suggests potential applications in materials science for designing responsive and tunable gel systems (Lloyd & Steed, 2011).

Supramolecular Chemistry

Another research explored the conformational and tautomeric control through supramolecular approaches involving ureido derivatives. The findings highlight the possibility of controlling tautomerism and conformational states in molecular systems, which could be useful in developing molecular sensors and devices based on the principles of supramolecular chemistry (Kwiatkowski et al., 2019).

Anticancer Agents

A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, closely related to the compound of interest, demonstrated significant antiproliferative effects against various cancer cell lines. This indicates the potential of such compounds in medicinal chemistry as frameworks for developing new anticancer agents (Feng et al., 2020).

Hydrogen Bonding and Complexation

Research on pyrid-2-yl ureas has shed light on their capacity for intramolecular hydrogen bonding and complexation with cytosine, suggesting applications in biochemistry and molecular biology for the study of nucleic acid interactions and the design of novel biochemical probes (Chien et al., 2004).

properties

IUPAC Name

1-(2-methoxyethyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-19-10-12(9-18-19)13-11(4-3-5-15-13)8-17-14(20)16-6-7-21-2/h3-5,9-10H,6-8H2,1-2H3,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOYHKZIFYPUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

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